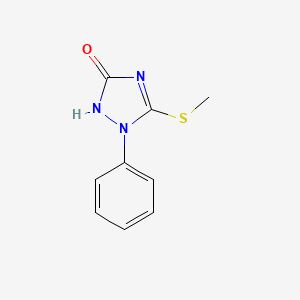
5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a methylsulfanyl group and a phenyl group attached to the triazole ring makes this compound unique. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of 3-amino-1,2,4-triazole with appropriate reagents to introduce the methylsulfanyl and phenyl groups. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or the attached groups.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl ring.
Applications De Recherche Scientifique
5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an antifungal or antibacterial agent.
Mécanisme D'action
The mechanism of action of 5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, the compound may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The methylsulfanyl and phenyl groups can enhance the binding affinity and specificity of the compound for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitro-1,2,4-triazol-5-one (NTO): A similar triazole compound known for its use as an insensitive high energetic material.
1,2,3-triazoles: These compounds share the triazole ring structure but differ in the position of the nitrogen atoms and attached groups.
Uniqueness
5-(Methylthio)-1-phenyl-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both a methylsulfanyl group and a phenyl group attached to the triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
42838-39-1 |
|---|---|
Formule moléculaire |
C9H9N3OS |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
3-methylsulfanyl-2-phenyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H9N3OS/c1-14-9-10-8(13)11-12(9)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13) |
Clé InChI |
OSZLIAQSASUALS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=O)NN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















